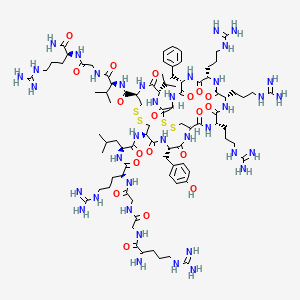
Protegrin-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protegrin-1 is a cationic β-hairpin pore-forming antimicrobial peptide. It is known for its potent antimicrobial activity against a broad spectrum of pathogens, including both gram-positive and gram-negative bacteria, fungi, and viruses . This peptide is isolated from porcine leukocytes and has been extensively studied for its potential therapeutic applications .
准备方法
Protegrin-1 can be synthesized using recombinant DNA technology. One common method involves expressing the peptide in nonpathogenic yeast, such as Pichia pastoris . The recombinant this compound is then purified from the fermentation culture medium. Another method involves producing this compound analogs with improved antibacterial selectivity by modifying the peptide’s charge and hydrophobicity . These analogs are produced as thioredoxin fusions in Escherichia coli .
化学反应分析
Protegrin-1 undergoes various chemical reactions, primarily involving its interaction with bacterial membranes. The peptide forms transmembrane pores that facilitate the unrestricted transport of ions, leading to the disruption of bacterial cell membranes . The major products formed from these reactions are the disrupted bacterial cells and the released intracellular contents. Common reagents and conditions used in these reactions include isotonic phosphate buffer and Triton X-100 solution .
科学研究应用
Protegrin-1 has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide-membrane interactions and ion transport properties . In biology, it is studied for its role in regulating cell proliferation and immune modulation . In medicine, this compound is being investigated for its potential as a systemic antibiotic and its efficacy in treating septicemia infections . Additionally, it has applications in the industry for developing novel antimicrobial agents and therapeutic peptides .
作用机制
Protegrin-1 exerts its effects through a membranolytic mechanism of action. The peptide binds to bacterial membranes and forms transmembrane pores, leading to the disruption of the membrane integrity and the leakage of intracellular contents . This pore formation mechanism is responsible for its broad-spectrum antimicrobial activity. The molecular targets involved in this process include the bacterial membrane lipids and the peptide’s β-hairpin structure .
相似化合物的比较
Protegrin-1 is part of the cathelicidin family of antimicrobial peptides. Similar compounds include other protegrins, such as protegrin-2, protegrin-3, protegrin-4, and protegrin-5 . These peptides share a similar β-hairpin structure and antimicrobial activity. this compound is unique due to its potent activity against a wide range of pathogens and its ability to form stable transmembrane pores . Additionally, this compound analogs with improved selectivity and reduced toxicity have been developed, further enhancing its therapeutic potential .
属性
分子式 |
C88H147N37O19S4 |
|---|---|
分子量 |
2155.6 g/mol |
IUPAC 名称 |
(1R,4S,7R,12R,15S,18R,21S,24S,27S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,27,30-tris(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
InChI |
InChI=1S/C88H147N37O19S4/c1-44(2)34-56(117-70(132)52(20-12-30-105-85(95)96)113-64(128)38-109-63(127)37-110-69(131)50(89)18-10-28-103-83(91)92)74(136)120-60-41-146-148-43-62(80(142)124-66(45(3)4)81(143)111-39-65(129)112-51(68(90)130)19-11-29-104-84(93)94)123-82(144)67(46(5)6)125-79(141)61-42-147-145-40-59(121-76(138)58(119-78(60)140)36-48-24-26-49(126)27-25-48)77(139)116-54(22-14-32-107-87(99)100)72(134)114-53(21-13-31-106-86(97)98)71(133)115-55(23-15-33-108-88(101)102)73(135)118-57(75(137)122-61)35-47-16-8-7-9-17-47/h7-9,16-17,24-27,44-46,50-62,66-67,126H,10-15,18-23,28-43,89H2,1-6H3,(H2,90,130)(H,109,127)(H,110,131)(H,111,143)(H,112,129)(H,113,128)(H,114,134)(H,115,133)(H,116,139)(H,117,132)(H,118,135)(H,119,140)(H,120,136)(H,121,138)(H,122,137)(H,123,144)(H,124,142)(H,125,141)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1 |
InChI 键 |
FRUSITGRABAQQC-UEDJBKKJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


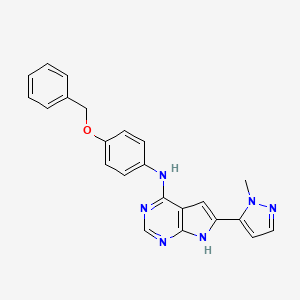
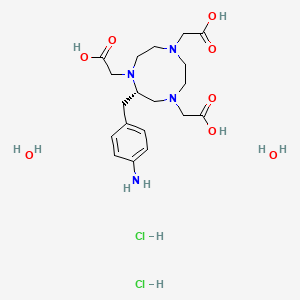
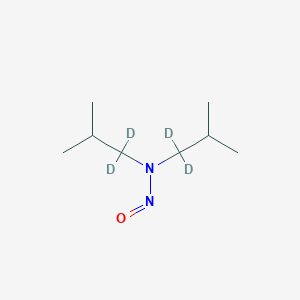
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
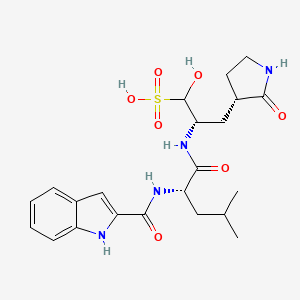
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
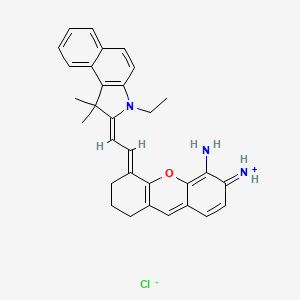
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
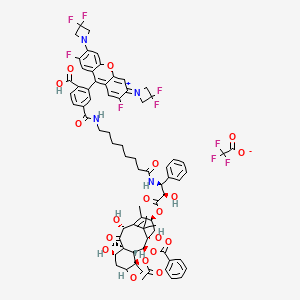
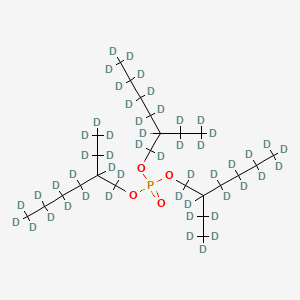

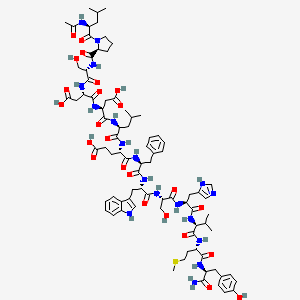
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
